molecular formula C17H22O5 B039429 9alpha-Hydroxyacetylmerulidial CAS No. 114838-69-6

9alpha-Hydroxyacetylmerulidial

Cat. No.: B039429
CAS No.: 114838-69-6
M. Wt: 306.4 g/mol
InChI Key: RODDDNINLAQFRB-BSWAZPDLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of various functional groups on biological activity. Its multiple functional groups allow for diverse interactions with biological molecules .

Medicine

The compound’s unique structure may offer novel mechanisms of action for therapeutic agents .

Industry

In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may offer advantages in specific industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate is unique due to its specific combination of functional groups and its cyclopropa[f]inden core structure.

Properties

CAS No.

114838-69-6

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate

InChI

InChI=1S/C17H22O5/c1-10(20)22-13-15(4)8-16(15,9-19)12(6-18)11-5-14(2,3)7-17(11,13)21/h6,9,13,21H,5,7-8H2,1-4H3/t13-,15+,16+,17-/m1/s1

InChI Key

RODDDNINLAQFRB-BSWAZPDLSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@]2(C[C@@]2(C(=C3[C@@]1(CC(C3)(C)C)O)C=O)C=O)C

SMILES

CC(=O)OC1C2(CC2(C(=C3C1(CC(C3)(C)C)O)C=O)C=O)C

Canonical SMILES

CC(=O)OC1C2(CC2(C(=C3C1(CC(C3)(C)C)O)C=O)C=O)C

Origin of Product

United States

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